molecular formula C6H12F3NO B13125290 (3S)-1,1,1-Trifluoro-3-amino-4-methyl-2-pentanol

(3S)-1,1,1-Trifluoro-3-amino-4-methyl-2-pentanol

Cat. No.: B13125290
M. Wt: 171.16 g/mol
InChI Key: CXXBVHOIDJALEU-ROLXFIACSA-N
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Description

(3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol is a chiral compound with a unique structure that includes an amino group, a trifluoromethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol can be achieved through several synthetic routes. One common method involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry. For example, the compound can be synthesized through the reaction of a trifluoromethyl ketone with an appropriate amine under controlled conditions to introduce the amino group.

Industrial Production Methods

Industrial production of (3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a trifluoromethyl ketone, while reduction of the amino group may produce a secondary amine.

Scientific Research Applications

(3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly for its unique trifluoromethyl group which can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing amino alcohols and their derivatives. Examples include:

  • (3S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol
  • (3S)-3-Amino-1,1,1-trifluoro-4-ethylpentan-2-ol

Uniqueness

The uniqueness of (3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, imparts enhanced stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C6H12F3NO

Molecular Weight

171.16 g/mol

IUPAC Name

(3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol

InChI

InChI=1S/C6H12F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-5,11H,10H2,1-2H3/t4-,5?/m0/s1

InChI Key

CXXBVHOIDJALEU-ROLXFIACSA-N

Isomeric SMILES

CC(C)[C@@H](C(C(F)(F)F)O)N

Canonical SMILES

CC(C)C(C(C(F)(F)F)O)N

Origin of Product

United States

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